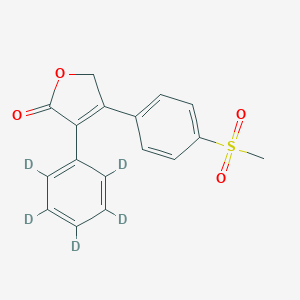

5-(7-乙酰基-2-苯并呋喃基)-3-(1,1-二甲基乙基)-2-噁唑烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Oxazolidinones, including variants like 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone, are synthesized through a variety of methods, often involving stereoisomers and targeting specific biological activities. For instance, the synthesis of 2-oxazolidinone derivatives has been achieved by reactions involving amino acids and aldehydes, leading to the formation of N-acyl 5-oxazolidinones, which undergo hydrolytic opening of the lactone ring to yield the desired products (Buur & Bundgaard, 1988). This method suggests a pathway for creating complex oxazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, including the compound , can be analyzed and characterized using various spectroscopic methods. X-ray diffraction, for instance, has been employed to determine the crystal and molecular structures of related compounds, revealing the significance of stereoelectronic effects in stabilizing certain configurations (Bertolasi et al., 1990).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, demonstrating a range of chemical properties. For example, they have been involved in hetero-Diels-Alder reactions, Reformatsky reactions, and electrochemical synthesis methods, each contributing to the versatile synthetic utility of oxazolidinones (Pałasz, 2005). These reactions highlight the potential for creating diverse derivatives and exploring their chemical behavior.

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting points, and crystallinity, can be significantly influenced by their molecular structure. Studies on related compounds have utilized DFT calculations and experimental data to understand how modifications to the oxazolidinone core affect these properties (Şahin et al., 2011).

Chemical Properties Analysis

The chemical properties of oxazolidinones, including reactivity, stability, and interaction with biological targets, are areas of active research. The unique mechanism of action of oxazolidinone antibiotics, for instance, underscores the importance of understanding these compounds' chemical behaviors to harness their potential in medicinal chemistry (Zurenko et al., 1996).

科学研究应用

立体选择性合成

- 应用: 5-(7-乙酰基-2-苯并呋喃基)-3-(1,1-二甲基乙基)-2-噁唑烷酮用于非蛋白氨基酸的立体选择性合成,例如转化为(2S,3R)-3-氨基-2-羟基癸酸。这展示了它在生产复杂有机分子(Wee & Mcleod, 2003)中的作用。

抗菌剂开发

- 应用: 包括这种化合物在内的噁唑烷酮衍生物已被研究用于其作为抗菌剂的潜力。它们以抑制细菌蛋白质合成的独特机制而闻名,突显了它们在治疗细菌感染中的潜力(Zurenko et al., 1996)。

抗微生物合成

- 应用: 该化合物用于合成展示抗微生物性质的各种噁唑烷酮衍生物。这凸显了它在新型抗微生物剂开发中的重要性(Devi et al., 2013)。

杂环氨基糖衍生物

- 应用: 它在合成杂环氨基糖衍生物中发挥作用,展示了它在生产各种生物相关化合物中的多功能性(Noorzad & Gross, 1973)。

热行为分析

- 应用: 研究了包括这种化合物在内的各种2-噁唑烷酮衍生物的热行为和表征,表明了它在了解这些化合物的稳定性和性质方面的重要性(Shimasaki et al., 1990)。

不对称反应

- 应用: 它参与与简单硝基化合物的不对称反应,展示了它在创建立体选择性有机反应中的实用性(Kudyba et al., 2004)。

芳基衍生物合成

- 应用: 该化合物用于合成5-芳基-2-噁唑烷酮衍生物,突显了它在有机合成过程中的作用(Tsujimoto et al., 1979)。

杂质谱分析

- 应用: 通过液相色谱-质谱法确定了其杂质谱,对确保药物的纯度和质量至关重要(Thomasberger et al., 1999)。

双衍生物的形成

- 应用: 该化合物参与了双(2-噁唑烷酮)衍生物的形成,表明了它在复杂有机转化中的作用(Saitǒ et al., 1986)。

X-射线结构数据

- 应用: 对其晶体结构进行了分析,提供了关于这类化合物立体化学方面的见解(Bertolasi et al., 1990)。

属性

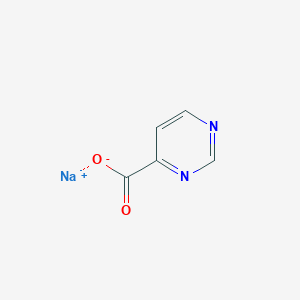

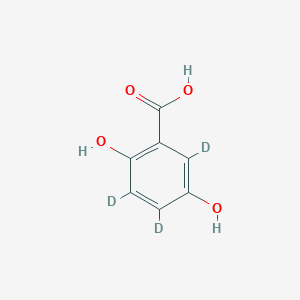

IUPAC Name |

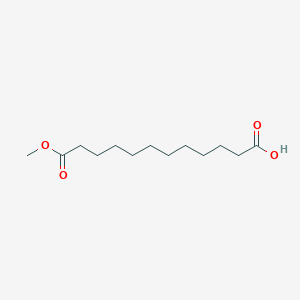

5-(7-acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,14H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIAZVRWKQSNAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542342 |

Source

|

| Record name | 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone | |

CAS RN |

1246819-44-2 |

Source

|

| Record name | 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

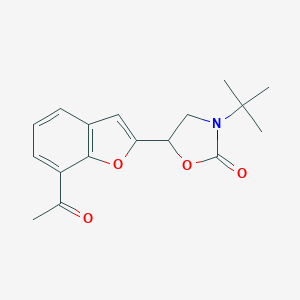

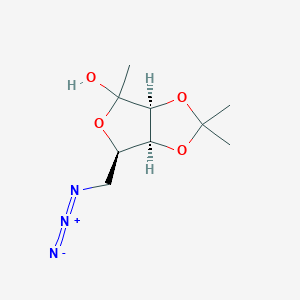

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

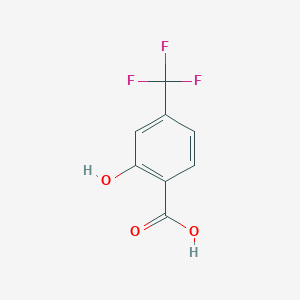

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)